Absence of LDL Oxidation Protection
In a head-to-head comparative study of phenylethanoid glycosides isolated from Ligustrum purpurascens, ligupurpuroside B (both cis- and trans-isomers) exhibited no protection against Cu²⁺-mediated oxidation of human low-density lipoprotein (LDL), whereas acteoside, isoacteoside, and ligupurpuroside A demonstrated significant protective effects that were comparable to the green tea antioxidant (-)-epicatechin gallate [1]. This differential activity is attributed to the p-coumaroyl ester moiety in ligupurpuroside B versus the caffeoyl group present in the active comparators. The dose-dependent inhibitory effect of acteoside, isoacteoside, and ligupurpuroside A was observed at concentrations of 5-40 μM, a range at which ligupurpuroside B showed no measurable protection [1].
| Evidence Dimension | Protection against Cu²⁺-mediated human LDL oxidation |
|---|---|
| Target Compound Data | No protection observed (cis- and trans-ligupurpuroside B) |
| Comparator Or Baseline | Acteoside, isoacteoside, and ligupurpuroside A: significant protection comparable to (-)-epicatechin gallate at 5-40 μM |
| Quantified Difference | Qualitative difference (protection present in comparators; absent in ligupurpuroside B) |
| Conditions | Human LDL oxidation induced by Cu²⁺; dose range 5-40 μM |
Why This Matters
This evidence enables researchers to select ligupurpuroside B specifically as a negative control or to probe structure-activity relationships where LDL-protective effects must be excluded, whereas acteoside would be procured for studies requiring LDL antioxidant protection.
- [1] Wong IY, He ZD, Huang Y, Chen ZY. Antioxidative activities of phenylethanoid glycosides from Ligustrum purpurascens. J Agric Food Chem. 2001 Jun;49(6):3113-9. View Source
